N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Properties
Molecular Formula |
C14H11F3N4O4 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
2-[methyl-[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N4O4/c1-20(7-12(22)23)13-18-10(6-11(19-13)14(15,16)17)8-3-2-4-9(5-8)21(24)25/h2-6H,7H2,1H3,(H,22,23) |
InChI Key |
IEABMLHUASBUAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acetamidine-Trifluoroacetoacetate Condensation
A common approach involves reacting trifluoroacetoacetate with acetamidine hydrochloride under basic conditions. This method, described in , yields 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as an intermediate.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Trifluoroacetoacetate, acetamidine HCl, NaOMe, ethanol, reflux | 85.7% | |
| Chlorination | POCl₃, CH₃CN, reflux | 54.6% |
Key modifications include:
- Trifluoromethyl Group Introduction : Achieved via radical addition or electrophilic substitution.
- Hydroxyl Group Conversion : POCl₃ facilitates chlorination, enabling subsequent substitution reactions.
Nitrophenyl Substitution
The 3-nitrophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
Nitration of Phenylpyrimidines
Direct nitration is challenging due to pyrimidine’s electron-deficient nature. A feasible alternative involves:
- Suzuki-Miyaura Coupling : Introducing a bromine atom at the 6-position of the pyrimidine, followed by cross-coupling with 3-nitrophenylboronic acid.
- Nitration of Precursors : Nitration of phenylpyrimidine intermediates under controlled conditions.
| Approach | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~60% | |
| Nitration | HNO₃, H₂SO₄, 0–5°C | Variable |
Challenges :
- Regioselectivity in nitration.
- Stability of nitro groups under basic conditions.
Glycine Coupling
The final step involves attaching N-methylglycine to the pyrimidine’s 2-amino group.
Amide Bond Formation
Standard coupling reagents like DCC/HOBt or EDC/NHS are employed.
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| DCC/HOBt Activation | DCC, HOBt, DMF, RT | ~70% | |
| EDC/NHS Coupling | EDC, NHS, DCM, 0°C to RT | ~65% |
Key Factors :
- Solvent Choice : DMF or DCM for polar and nonpolar intermediates, respectively.
- Purification : Column chromatography (SiO₂) or recrystallization.
Reaction Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation accelerates pyrimidine formation and coupling steps.
| Step | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Pyrimidine Cyclization | Microwave, 140°C, 45 min | 45 min | ~80% | |
| Glycine Coupling | Microwave, 100°C, 30 min | 30 min | ~75% |
Advantages :
- Reduced reaction time.
- Improved energy efficiency.
Challenges and Limitations
Functional Group Compatibility
| Issue | Impact | Solution |
|---|---|---|
| Trifluoromethyl Reactivity | Potential for defluorination | Use inert solvents (e.g., CH₃CN) |
| Nitro Group Sensitivity | Decomposition under basic conditions | Neutral or acidic coupling |
Scalability
Industrial synthesis requires:
- Automated Systems : Continuous flow reactors for reproducibility.
- Catalyst Recycling : Pd-based catalysts for Suzuki couplings.
Summary of Key Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 356.26 g/mol (analogous compound) | |
| Critical Reaction Yield | 54.6–85.7% (pyrimidine chlorination) | |
| Coupling Efficiency | ~65–75% (amide bond formation) |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The glycine moiety may facilitate its transport and uptake in biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Pyrimidine derivatives with trifluoromethyl and aryl substituents exhibit diverse physicochemical and biological properties. Below is a systematic comparison of N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine with structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine Derivatives
Key Findings from Structural Analysis
Electron Effects :
- The 3-nitrophenyl substituent in the target compound provides stronger electron-withdrawing effects compared to methoxy or methyl groups in analogues like DT162 (m-tolyl) or DT505 (3,5-dimethoxyphenyl). This increases electrophilicity, favoring nucleophilic substitution reactions .
- 4-Nitrophenyl derivatives (e.g., Catalog 208332) exhibit superior binding affinity in enzyme inhibition assays due to optimal alignment of the nitro group with hydrophobic pockets .
Solubility and Lipophilicity :
- Bulky substituents like 2-naphthyl (Catalog 208342) reduce aqueous solubility (logP ~3.5) compared to the target compound (logP ~2.8) .
- Thienyl derivatives (e.g., DT348) show intermediate solubility due to sulfur’s polarizability but lower metabolic stability .
Biological Activity: The target compound’s nitro group correlates with herbicidal activity in Arabidopsis models, outperforming methoxy-substituted analogues by 40% in inhibition assays . Methylated glycine moieties (e.g., DT162, DT505) reduce cytotoxicity in mammalian cells compared to non-methylated variants .
Biological Activity
N-Methyl-N-[6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 320.27 g/mol
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a nitrophenyl moiety, which are significant for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In vitro studies reported an IC value of approximately 0.62 μM against human thymidylate synthase, indicating high potency compared to standard inhibitors .
- Antiproliferative Effects : In studies involving various cancer cell lines, including MCF-7 (breast cancer), SGC-7901 (stomach cancer), and HepG2 (liver cancer), this compound exhibited significant antiproliferative activity with IC values ranging from 0.7 μM to 30 μM .
- Targeting Multiple Pathways : Additional research suggests that the compound may influence multiple signaling pathways associated with tumor growth and metastasis, including the inhibition of EGFR (Epidermal Growth Factor Receptor) and Src kinases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.7 | Thymidylate Synthase Inhibition | |
| SGC-7901 | 30 | Antiproliferative Activity | |
| HepG2 | 18.3 | EGFR/Src Inhibition |
Notable Findings
- A study demonstrated that this compound effectively inhibited cell growth in several cancer types, outperforming traditional chemotherapeutic agents like 5-fluorouracil in specific contexts .
- The compound's ability to inhibit thymidylate synthase was noted as a critical factor for its anticancer properties, suggesting its potential as a lead compound in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
